REACTION_SMILES
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[CH2:49]1[O:50][CH2:51][CH2:52][CH2:53]1.[CH3:1][c:2]1[cH:3][c:4]([NH:13][c:14]2[n:15][cH:16][cH:17][c:18]([C:20]([F:21])([F:22])[F:23])[n:19]2)[cH:5][c:6](-[c:8]2[cH:9][n:10][cH:11][s:12]2)[cH:7]1.[CH3:32][C:33]1([CH3:43])[CH:34]([C:40](=[O:41])[OH:42])[CH2:35][CH2:36][C:37](=[O:39])[CH2:38]1.[CH3:55][OH:56].[CH:24]([N-:25][CH:26]([CH3:27])[CH3:28])([CH3:29])[CH3:30].[Li+:31].[OH2:54].[cH:44]1[n:45][cH:46][s:47][cH:48]1>>[CH3:1][c:2]1[cH:3][c:4]([NH:13][c:14]2[n:15][cH:16][cH:17][c:18]([C:20]([F:21])([F:22])[F:23])[n:19]2)[cH:5][c:6](-[c:8]2[cH:9][n:10][c:11]([C:37]3([OH:39])[CH2:36][CH2:35][CH:34]([C:40](=[O:41])[OH:42])[C:33]([CH3:32])([CH3:43])[CH2:38]3)[s:12]2)[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(Nc2nccc(C(F)(F)F)n2)cc(-c2cncs2)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)CC(=O)CCC1C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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CC(C)[N-]C(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)[N-]C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
c1cscn1
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Name
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Cc1cc(Nc2nccc(C(F)(F)F)n2)cc(-c2cnc(C3(O)CCC(C(=O)O)C(C)(C)C3)s2)c1
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Type
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product
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Smiles
|
Cc1cc(Nc2nccc(C(F)(F)F)n2)cc(-c2cnc(C3(O)CCC(C(=O)O)C(C)(C)C3)s2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |